Cas no 501678-62-2 (6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Pyrimidinone, 2,3-dihydro-6-[(4-methylphenyl)methyl]-2-thioxo-
- 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
- 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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- Inchi: 1S/C12H12N2OS/c1-8-2-4-9(5-3-8)6-10-7-11(15)14-12(16)13-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16)
- InChI Key: UPBWGKSZFHAGPE-UHFFFAOYSA-N
- SMILES: C1(=S)NC(CC2=CC=C(C)C=C2)=CC(=O)N1
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M272136-100mg |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
501678-62-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M272136-500mg |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
501678-62-2 | 500mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M272136-1g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
501678-62-2 | 1g |
$ 390.00 | 2022-06-04 | ||
| Life Chemicals | F1967-3733-0.25g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
501678-62-2 | 95%+ | 0.25g |
$243.0 | 2023-09-06 | |
| Life Chemicals | F1967-3733-0.5g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
501678-62-2 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
| Life Chemicals | F1967-3733-1g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
501678-62-2 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
| Life Chemicals | F1967-3733-2.5g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
501678-62-2 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
| Life Chemicals | F1967-3733-5g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
501678-62-2 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
| Life Chemicals | F1967-3733-10g |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
501678-62-2 | 95%+ | 10g |
$1134.0 | 2023-09-06 |
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Research Brief on 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 501678-62-2): Recent Advances and Applications
6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 501678-62-2) is a thioxo-dihydropyrimidinone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against multidrug-resistant bacterial strains. The researchers synthesized a series of analogs and found that the parent compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 2-8 µg/mL. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, a key enzyme involved in DNA replication, thereby inhibiting bacterial growth.
In the context of anticancer research, a 2022 study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit the proliferation of human breast cancer cells (MCF-7). The results indicated that 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one induced apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and decreased Bcl-2 expression. The study also highlighted the compound's selectivity toward cancer cells, with minimal toxicity observed in normal human fibroblasts.
Recent advancements in synthetic chemistry have also improved the scalability and yield of 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. A 2023 patent (WO2023051234) described a novel one-pot synthesis method using microwave-assisted catalysis, which reduced reaction times from 12 hours to under 30 minutes while maintaining a high purity (>98%). This innovation is expected to facilitate large-scale production for preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a therapeutic agent. Pharmacokinetic studies reported in European Journal of Pharmaceutical Sciences (2023) revealed limited oral bioavailability (~15%) due to poor solubility and first-pass metabolism. Current research is focused on formulating nanoparticle-based delivery systems to enhance its absorption and stability in vivo.
In summary, 6-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 501678-62-2) represents a versatile scaffold with demonstrated biological activities. Ongoing research aims to address its pharmacokinetic limitations while expanding its therapeutic applications. The compound's unique structural features and mechanism of action make it a promising candidate for further development in antimicrobial and anticancer therapies.
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